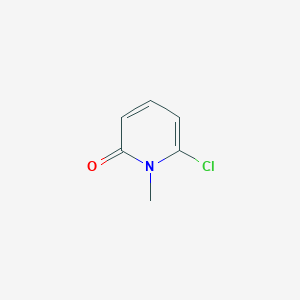

6-Chloro-1-methylpyridin-2(1H)-one

Description

BenchChem offers high-quality 6-Chloro-1-methylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-1-methylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1-methylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c1-8-5(7)3-2-4-6(8)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTMIJNWKTCXRBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40169246 | |

| Record name | 6-Chloro-1-methyl-2(1H)pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17228-63-6 | |

| Record name | 6-Chloro-1-methyl-2(1H)pyridinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017228636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-1-methyl-2(1H)pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-1-methylpyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-1-methylpyridin-2(1H)-one is a substituted pyridinone derivative that holds interest within the fields of organic synthesis and medicinal chemistry. Its structure, featuring a reactive chlorine atom and a lactam moiety, makes it a versatile building block for the synthesis of more complex heterocyclic compounds. Pyridin-2(1H)-one scaffolds are recognized as "privileged structures" in drug discovery, known to interact with a variety of biological targets.[1] This guide provides a comprehensive overview of the known properties, synthesis, reactivity, and potential applications of 6-Chloro-1-methylpyridin-2(1H)-one, with a focus on providing practical insights for laboratory and development settings.

Core Properties and Identification

The fundamental identification and key physicochemical properties of 6-Chloro-1-methylpyridin-2(1H)-one are summarized below. It is crucial to distinguish this compound from the similarly named but structurally and functionally distinct reagent, 2-chloro-1-methylpyridinium iodide (Mukaiyama's reagent).

| Property | Value | Source |

| CAS Number | 17228-63-6 | ChemicalBook[2] |

| Molecular Formula | C₆H₆ClNO | ChemicalBook[2] |

| Molecular Weight | 143.57 g/mol | ChemicalBook[2] |

| Predicted Boiling Point | 269.1 ± 33.0 °C | ChemicalBook[2] |

| Predicted Density | 1.29 ± 0.1 g/cm³ | ChemicalBook[2] |

| Predicted pKa | -0.98 ± 0.62 | ChemicalBook[2] |

| Storage Temperature | 2-8°C, under inert gas | ChemicalBook[2] |

Note: Some physical properties are predicted and should be confirmed with experimental data.

Synthesis and Spectroscopic Characterization

While specific, detailed experimental procedures for the synthesis of 6-Chloro-1-methylpyridin-2(1H)-one are not abundantly available in peer-reviewed literature, a plausible and commonly employed synthetic strategy involves a two-step process starting from 2,6-dichloropyridine.

Conceptual Synthetic Workflow

Caption: Proposed synthetic pathway for 6-Chloro-1-methylpyridin-2(1H)-one.

Step 1: Selective Hydrolysis of 2,6-Dichloropyridine

The initial step involves the selective hydrolysis of one of the chlorine atoms of 2,6-dichloropyridine to yield 6-chloro-2(1H)-pyridinol (also known as 6-chloro-2-hydroxypyridine). This transformation is typically achieved by reacting 2,6-dichloropyridine with a base under pressure. A published method for this conversion reports a yield of 85%.[3]

Step 2: N-Methylation of 6-Chloro-2(1H)-pyridone

The subsequent step is the N-methylation of the resulting 6-chloro-2(1H)-pyridone. This can be accomplished using a suitable methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), in the presence of a base to deprotonate the pyridone nitrogen. The choice of base and solvent is critical to ensure selective N-alkylation over O-alkylation.

Spectroscopic Characterization

-

¹H NMR: Signals corresponding to the methyl group protons and the three protons on the pyridine ring.

-

¹³C NMR: Resonances for the six carbon atoms, including the carbonyl carbon, the carbon bearing the chlorine atom, the methyl carbon, and the three other ring carbons.

-

IR: A characteristic strong absorption band for the C=O stretch of the lactam, typically in the range of 1650-1690 cm⁻¹.

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight (143.57 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Reactivity and Potential for Further Functionalization

The reactivity of 6-Chloro-1-methylpyridin-2(1H)-one is primarily dictated by the presence of the chloro substituent at the 6-position and the pyridinone ring system.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridinone ring enhances the electrophilicity of the carbon atom attached to the chlorine, facilitating attack by various nucleophiles. This allows for the introduction of a wide range of functional groups at this position, making it a valuable intermediate for building molecular diversity.

Caption: Reactivity of 6-Chloro-1-methylpyridin-2(1H)-one in SNAr reactions.

This reactivity opens up avenues for the synthesis of libraries of compounds for screening in drug discovery programs. For instance, reaction with various amines would yield a series of 6-amino-1-methylpyridin-2(1H)-one derivatives.

Applications in Drug Development and Medicinal Chemistry

While specific blockbuster drugs containing the 6-Chloro-1-methylpyridin-2(1H)-one moiety are not currently prominent, the broader class of pyridinone derivatives has a well-established and significant role in medicinal chemistry. These scaffolds are present in a number of biologically active compounds and approved drugs.[1]

The potential applications of 6-Chloro-1-methylpyridin-2(1H)-one in drug development are primarily as a key intermediate for the synthesis of:

-

Novel Antibacterial and Antifungal Agents: The pyridinone core is a known pharmacophore in several antimicrobial agents.

-

Kinase Inhibitors: The ability of the pyridinone scaffold to form key hydrogen bonds makes it a valuable component in the design of kinase inhibitors for oncology and other therapeutic areas.

-

Antiviral Compounds: Pyridinone derivatives have been investigated for their potential as antiviral agents, including against HIV.[1]

The chloro-substituent provides a convenient handle for medicinal chemists to explore structure-activity relationships (SAR) by introducing a variety of substituents at the 6-position.

Safety and Handling

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors.

-

Avoid Contact: Prevent contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4][5]

Conclusion

6-Chloro-1-methylpyridin-2(1H)-one is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its straightforward, albeit not extensively documented, synthesis from readily available starting materials, combined with its reactivity towards nucleophilic substitution, makes it an attractive intermediate for the generation of diverse compound libraries. While further characterization of its physical and biological properties is required, the established importance of the pyridinone scaffold in drug discovery suggests that 6-Chloro-1-methylpyridin-2(1H)-one will continue to be a compound of interest for researchers and drug development professionals.

References

-

ResearchGate. (n.d.). Synthesis and characterization of 6-chloro-2 (1H)-pyridinol. Retrieved from [Link]

-

Cheméo. (2025). 6-Chloro-2-pyridinol. Retrieved from [Link]

-

PubChem. 1-Methyl-2(1H)-pyridinone. Retrieved from [Link]

-

Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]

-

NIST. 2(1H)-Pyridone, 6-methyl-. Retrieved from [Link]

-

ChemSynthesis. 6-amino-1-methylpyridin-2-one. Retrieved from [Link]

Sources

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 17228-63-6 CAS MSDS (6-Chloro-1-methyl-2(1H)pyridinone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-1-methylpyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-1-methylpyridin-2(1H)-one is a substituted pyridine derivative of increasing interest in medicinal chemistry and drug development. Its structural scaffold is present in a variety of biologically active molecules, making a thorough understanding of its physicochemical properties essential for its effective use in research and development.[1][2] This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 6-Chloro-1-methylpyridin-2(1H)-one, along with detailed experimental protocols for their determination. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound.

Chemical Identity and Structure

-

IUPAC Name: 6-chloro-1-methylpyridin-2(1H)-one

-

Synonyms: 6-Chloro-1-methyl-2(1H)-pyridinone, 6-chloro-1-methyl-1H-pyridin-2-one

-

CAS Number: 17228-63-6

-

Molecular Formula: C₆H₆ClNO

-

Molecular Weight: 143.57 g/mol [3]

-

Chemical Structure:

Caption: 2D structure of 6-Chloro-1-methylpyridin-2(1H)-one.

Physicochemical Properties

A summary of the available and predicted physicochemical properties of 6-Chloro-1-methylpyridin-2(1H)-one is presented in the table below. It is important to note that much of the available data is predicted and should be confirmed by experimental analysis.

| Property | Value | Source |

| Molecular Weight | 143.57 g/mol | [3] |

| Physical State | Solid (predicted) | |

| Boiling Point | 269.1 ± 33.0 °C (Predicted) | [3] |

| Density | 1.29 ± 0.1 g/cm³ (Predicted) | [3] |

| pKa | -0.98 ± 0.62 (Predicted) | [3] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [3] |

Synthesis and Reactivity

The synthesis of 6-Chloro-1-methylpyridin-2(1H)-one can be achieved through a two-step process starting from 2,6-dichloropyridine.

-

Hydrolysis of 2,6-Dichloropyridine: The first step involves the selective hydrolysis of one of the chloro groups of 2,6-dichloropyridine to yield 6-chloro-2(1H)-pyridinol. This reaction is typically carried out under basic conditions.[4]

-

N-methylation of 6-chloro-2(1H)-pyridinol: The subsequent step is the N-methylation of the resulting pyridinol. This can be achieved using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base.

The reactivity of 6-Chloro-1-methylpyridin-2(1H)-one is influenced by the electron-withdrawing nature of the chloro and carbonyl groups, as well as the electron-donating effect of the methyl group on the nitrogen atom. The chlorine atom at the 6-position is susceptible to nucleophilic substitution reactions.

Caption: Proposed synthetic pathway for 6-Chloro-1-methylpyridin-2(1H)-one.

Experimental Protocols for Physicochemical Characterization

The following section outlines standard experimental procedures for determining the key physicochemical properties of 6-Chloro-1-methylpyridin-2(1H)-one. These protocols are based on established laboratory techniques.[5][6]

Melting Point Determination

The melting point is a critical parameter for assessing the purity of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes

-

Mortar and pestle

Procedure:

-

Ensure the sample of 6-Chloro-1-methylpyridin-2(1H)-one is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of 10-20 °C/min initially to get an approximate melting range.

-

Allow the block to cool and then repeat the measurement with a fresh sample, heating at a slower rate of 1-2 °C/min as the temperature approaches the approximate melting point.

-

Record the temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (completion). This range is the melting point of the sample.[7]

Boiling Point Determination (Micro Method)

For small quantities of liquid, a micro boiling point determination is appropriate.

Apparatus:

-

Thiele tube or other heating bath

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

Procedure:

-

Place a small amount of the liquid sample into the small test tube.

-

Invert a capillary tube (sealed end up) and place it in the test tube with the sample.

-

Attach the test tube to a thermometer and immerse it in a heating bath (e.g., Thiele tube filled with mineral oil).[8]

-

Heat the bath gently. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

When a continuous stream of bubbles is observed, remove the heat source.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point of the sample.[9]

Solubility Determination

Understanding the solubility of a compound in various solvents is crucial for its application in drug development and formulation.

Apparatus:

-

Vials with screw caps

-

Analytical balance

-

Shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of 6-Chloro-1-methylpyridin-2(1H)-one to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a vial.

-

Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, centrifuge the sample to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.[10][11]

Sources

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 17228-63-6 CAS MSDS (6-Chloro-1-methyl-2(1H)pyridinone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 6. labinsights.nl [labinsights.nl]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

An In-depth Technical Guide to Determining the Solubility of 6-Chloro-1-methylpyridin-2(1H)-one in Organic Solvents

Introduction to 6-Chloro-1-methylpyridin-2(1H)-one and the Significance of Solubility

6-Chloro-1-methylpyridin-2(1H)-one is a substituted pyridinone derivative. The physicochemical properties of such molecules, particularly their solubility, are paramount in a multitude of scientific applications, including:

-

Drug Development: Solubility is a critical determinant of a drug candidate's bioavailability and formulation feasibility. Poor solubility can lead to low absorption and therapeutic efficacy.

-

Chemical Synthesis: Understanding solubility is essential for reaction setup, controlling reaction kinetics, and for the purification of products through crystallization.

-

Agrochemicals: The solubility of an active ingredient in different solvents affects its formulation, application, and environmental fate.

The structure of 6-Chloro-1-methylpyridin-2(1H)-one, with its polar pyridinone ring and a non-polar chloro- and methyl-substituents, suggests a nuanced solubility profile that will vary significantly with the choice of solvent.

Theoretical Framework: The Principles of Solubility

The adage "like dissolves like" is a fundamental principle in predicting solubility. This refers to the compatibility of the intermolecular forces between the solute (6-Chloro-1-methylpyridin-2(1H)-one) and the solvent.

-

Polar Solvents: These solvents have large dipole moments and can be further categorized into:

-

Polar Protic Solvents (e.g., methanol, ethanol): Capable of hydrogen bonding. The pyridinone oxygen of the target molecule can act as a hydrogen bond acceptor.

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dichloromethane): Lack O-H or N-H bonds and cannot donate hydrogen bonds, but can act as acceptors.

-

-

Nonpolar Solvents (e.g., toluene, hexane, diethyl ether): Have low dielectric constants and primarily interact through van der Waals forces.

Based on its structure, 6-Chloro-1-methylpyridin-2(1H)-one is expected to exhibit higher solubility in polar aprotic and polar protic solvents compared to nonpolar solvents. However, empirical determination is crucial for accurate quantitative data.

Experimental Determination of Solubility

Two primary methods for determining the equilibrium solubility of a compound are the Equilibrium Solubility Method and the Solvent Addition Method.[1][2][3][4][5]

The Equilibrium Solubility Method

This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.[2][6][7]

Protocol:

-

Preparation: Accurately weigh an excess amount of 6-Chloro-1-methylpyridin-2(1H)-one and add it to a known volume of the desired organic solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[6] Periodic agitation is recommended to facilitate dissolution.[2]

-

Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved through centrifugation followed by careful decantation of the supernatant, or by filtration through a syringe filter (e.g., 0.22 µm PTFE).[2][6] It is important to consider potential adsorption of the compound onto the filter material.[6]

-

Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Analyze the concentration of 6-Chloro-1-methylpyridin-2(1H)-one using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Diagram of the Equilibrium Solubility Workflow:

Caption: Workflow for the Solvent Addition Method.

Data Presentation and Interpretation

The determined solubility data for 6-Chloro-1-methylpyridin-2(1H)-one should be presented in a clear and organized manner. A tabular format is highly recommended for easy comparison across different solvents.

Table 1: Hypothetical Solubility Data for 6-Chloro-1-methylpyridin-2(1H)-one at 25°C

| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Protic | Methanol | [Experimental Data] | [Calculated Data] |

| Ethanol | [Experimental Data] | [Calculated Data] | |

| Isopropanol | [Experimental Data] | [Calculated Data] | |

| Polar Aprotic | Acetone | [Experimental Data] | [Calculated Data] |

| Ethyl Acetate | [Experimental Data] | [Calculated Data] | |

| Dichloromethane | [Experimental Data] | [Calculated Data] | |

| Chloroform | [Experimental Data] | [Calculated Data] | |

| Nonpolar | Toluene | [Experimental Data] | [Calculated Data] |

| Hexane | [Experimental Data] | [Calculated Data] | |

| Diethyl Ether | [Experimental Data] | [Calculated Data] |

Factors Influencing Solubility

Several factors can affect the solubility of 6-Chloro-1-methylpyridin-2(1H)-one:

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature. It is crucial to control and report the temperature at which solubility is determined.

-

Purity of the Compound and Solvent: Impurities can enhance or reduce the measured solubility.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is advisable to characterize the solid form of 6-Chloro-1-methylpyridin-2(1H)-one being used.

-

pH (in aqueous or protic solvents): While this guide focuses on organic solvents, if any of these have acidic or basic properties, the protonation state of the pyridinone ring could be affected, influencing solubility.

Conclusion

This technical guide provides a robust framework for the systematic determination of the solubility of 6-Chloro-1-methylpyridin-2(1H)-one in a range of organic solvents. By following the detailed protocols for the equilibrium solubility and solvent addition methods, researchers can generate the high-quality, reliable data essential for advancing their work in drug discovery, chemical synthesis, and other scientific disciplines. The principles and methodologies outlined herein are broadly applicable to the solubility determination of other novel chemical entities.

References

-

Reus, M. A., van der Heijden, A. E. D. M., & ter Horst, J. H. (2015). Solubility determination from clear points upon solvent addition. Organic Process Research & Development, 19(8), 1004-1011. [Link]

-

AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. [Link]

-

American Chemical Society. (n.d.). Solubility Determination from Clear Points upon Solvent Addition. [Link]

-

American Chemical Society. (n.d.). Solubility Determination from Clear Points upon Solvent Addition. [Link]

-

University of Strathclyde. (2015). Solubility determination from clear points upon solvent addition. [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

-

Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. [Link]

-

Chinese Pharmaceutical Journal. (n.d.). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

Spectroscopic Data of 6-Chloro-1-methylpyridin-2(1H)-one: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 6-Chloro-1-methylpyridin-2(1H)-one (CAS No. 17228-63-6).[1][2] Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. Given the limited availability of experimental spectra in publicly accessible databases, this guide presents a robust analysis based on predicted data, supported by a comparative study with the experimentally characterized analogue, 6-Chloropyridin-2-ol.

Introduction to 6-Chloro-1-methylpyridin-2(1H)-one

6-Chloro-1-methylpyridin-2(1H)-one is a substituted pyridinone, a class of heterocyclic compounds of significant interest in medicinal chemistry. Pyridinones are recognized as privileged scaffolds in drug discovery due to their ability to act as bioisosteres for various functional groups and their favorable pharmacokinetic properties. The precise characterization of such molecules is paramount for their application in the synthesis of novel therapeutic agents. Spectroscopic techniques are indispensable for the unambiguous determination of the chemical structure and purity of these compounds.

This guide provides a detailed interpretation of the predicted spectroscopic data for 6-Chloro-1-methylpyridin-2(1H)-one, offering a valuable resource for its identification and characterization in a research setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of 6-Chloro-1-methylpyridin-2(1H)-one.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 6-Chloro-1-methylpyridin-2(1H)-one in deuterated chloroform (CDCl₃) is expected to show distinct signals for the three aromatic protons and the N-methyl protons.

Table 1: Predicted ¹H NMR Data for 6-Chloro-1-methylpyridin-2(1H)-one

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| ~7.30 | t | ~7.8 | 1H | H-4 |

| ~6.85 | d | ~7.5 | 1H | H-5 |

| ~6.20 | d | ~8.1 | 1H | H-3 |

| ~3.50 | s | - | 3H | N-CH₃ |

Note: These are predicted values and may vary slightly from experimental results.

The downfield triplet at approximately 7.30 ppm is assigned to the H-4 proton, coupled to both H-3 and H-5. The doublets at around 6.85 ppm and 6.20 ppm are attributed to the H-5 and H-3 protons, respectively. The singlet at approximately 3.50 ppm corresponds to the three protons of the N-methyl group.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will provide insights into the carbon environment of the molecule.

Table 2: Predicted ¹³C NMR Data for 6-Chloro-1-methylpyridin-2(1H)-one

| Chemical Shift (δ) ppm | Assignment |

| ~160.0 | C=O (C-2) |

| ~145.0 | C-Cl (C-6) |

| ~140.0 | C-4 |

| ~120.0 | C-5 |

| ~105.0 | C-3 |

| ~38.0 | N-CH₃ |

Note: These are predicted values and may vary slightly from experimental results.

The carbonyl carbon (C-2) is expected to be the most downfield signal. The carbon attached to the chlorine atom (C-6) will also be significantly downfield. The remaining aromatic carbons and the N-methyl carbon will appear at their characteristic chemical shifts.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Predicted IR Spectrum

The predicted IR spectrum of 6-Chloro-1-methylpyridin-2(1H)-one will exhibit characteristic absorption bands.

Table 3: Predicted IR Spectroscopic Data for 6-Chloro-1-methylpyridin-2(1H)-one

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1660 | Strong | C=O stretch (amide) |

| ~1600, ~1560 | Medium-Strong | C=C and C=N ring stretching |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (N-CH₃) |

| ~1350 | Strong | C-N stretch |

| ~780 | Strong | C-Cl stretch |

Note: These are predicted values and may vary slightly from experimental results.

The most prominent peak will be the strong carbonyl stretch of the pyridinone ring. The aromatic and aliphatic C-H stretches, as well as the C-N and C-Cl stretches, will also be observable.

Experimental Protocol for IR Data Acquisition

Caption: Workflow for acquiring an IR spectrum using an ATR-FT-IR spectrometer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of 6-Chloro-1-methylpyridin-2(1H)-one is predicted to show a distinct molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Key Fragments in the Mass Spectrum of 6-Chloro-1-methylpyridin-2(1H)-one

| m/z | Relative Intensity | Assignment |

| 143/145 | High | [M]⁺ (Molecular ion) |

| 115/117 | Medium | [M - CO]⁺ |

| 108 | Medium | [M - Cl]⁺ |

| 79 | High | [C₅H₄N]⁺ |

Note: The presence of chlorine will result in isotopic peaks for chlorine-containing fragments with an approximate ratio of 3:1 for ³⁵Cl and ³⁷Cl.

The molecular ion peak should be clearly visible at m/z 143 and 145, corresponding to the two main isotopes of chlorine. Common fragmentation pathways would include the loss of carbon monoxide (CO) and the chlorine radical.

Experimental Protocol for Mass Spectrometry Data Acquisition

Caption: General workflow for acquiring an EI mass spectrum.

Comparative Analysis with 6-Chloropyridin-2-ol

To provide a reliable point of reference, the predicted data for 6-Chloro-1-methylpyridin-2(1H)-one can be compared with the known experimental data for its N-unmethylated counterpart, 6-Chloropyridin-2-ol (CAS No. 16879-02-0). The primary differences will arise from the presence of the N-methyl group.

-

¹H NMR: The most significant difference will be the absence of the N-H proton signal in the methylated compound and the appearance of a singlet for the N-CH₃ group. The chemical shifts of the ring protons will also be slightly affected by the electronic effect of the methyl group.

-

¹³C NMR: An additional signal for the N-CH₃ carbon will be present in the spectrum of 6-Chloro-1-methylpyridin-2(1H)-one.

-

IR: The N-H stretching and bending vibrations present in the spectrum of 6-Chloropyridin-2-ol will be absent in the N-methylated analog. Instead, C-H stretching and bending vibrations for the methyl group will be observed.

-

MS: The molecular weight will be 14 mass units higher for the N-methylated compound. The fragmentation patterns may show some similarities, but the presence of the methyl group will also lead to unique fragmentation pathways.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 6-Chloro-1-methylpyridin-2(1H)-one. By presenting detailed predicted NMR, IR, and MS data, along with standardized experimental protocols and a comparative analysis with a closely related compound, this document serves as a valuable resource for researchers in the field of chemical synthesis and drug discovery. The provided information will aid in the identification, characterization, and quality control of this important chemical entity.

References

-

Cheméo. Chemical Properties of 2(1H)-Pyridinone, 6-chloro-1-methyl- (CAS 17228-63-6). Available at: [Link]

Sources

The Versatile Scaffolding of 6-Chloro-1-methylpyridin-2(1H)-one in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Heterocycle

In the landscape of contemporary organic synthesis and medicinal chemistry, the pyridin-2(1H)-one scaffold stands out as a privileged structural motif. Its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals underscores its significance. Within this class of compounds, 6-chloro-1-methylpyridin-2(1H)-one has emerged as a particularly valuable and versatile building block. Its strategic placement of a reactive chlorine atom at the 6-position, coupled with the N-methylation that prevents tautomerism and enhances solubility, makes it an ideal substrate for a variety of powerful cross-coupling reactions. This guide provides a comprehensive overview of the synthetic utility of 6-chloro-1-methylpyridin-2(1H)-one, with a focus on its application in the construction of complex molecular architectures relevant to drug discovery and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of a building block is fundamental to its effective utilization in synthesis.

| Property | Value | Source |

| CAS Number | 17228-63-6 | [1] |

| Molecular Formula | C₆H₆ClNO | [1] |

| Molecular Weight | 143.57 g/mol | [1] |

| Appearance | Solid | [1] |

| Storage | Inert atmosphere, 2-8°C | [1] |

¹H NMR of 1-Methyl-2-pyridone (300 MHz, CDCl₃): δ 7.34 (ddd, J = 9.1, 6.7, 2.1 Hz, 1H), 7.32 (dd, J = 6.7, 2.1 Hz, 1H), 6.57 (d, J = 9.1 Hz, 1H), 6.17 (t, J = 6.7 Hz, 1H), 3.59 (s, 3H).[2]

¹³C NMR of 2-Methylpyridine (25.16 MHz, CDCl₃): Chemical shifts for the pyridone ring carbons are expected in the range of δ 100-160 ppm.[3]

Core Reactivity: A Gateway to Molecular Diversity

The synthetic power of 6-chloro-1-methylpyridin-2(1H)-one lies in the reactivity of its C6-chloro substituent. This position is amenable to a range of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations allow for the facile introduction of a wide variety of aryl, heteroaryl, and amino functionalities, thereby enabling the rapid generation of diverse compound libraries for biological screening.

The Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[4] In the context of 6-chloro-1-methylpyridin-2(1H)-one, this reaction provides a direct and efficient route to 6-aryl- and 6-heteroaryl-1-methylpyridin-2(1H)-ones.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The following is a generalized, representative protocol based on established methods for the Suzuki-Miyaura coupling of related chloro-pyridines.[5][6] Optimization of specific parameters may be necessary for different substrates.

Workflow for Suzuki-Miyaura Coupling

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 6-chloro-1-methylpyridin-2(1H)-one (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base, typically K₃PO₄ (2.0 equiv.).

-

Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add a degassed solvent, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-1-methylpyridin-2(1H)-one.

The Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a mild and general method for the formation of C-N bonds.[3][7] This reaction is particularly valuable for accessing 6-amino-1-methylpyridin-2(1H)-one derivatives, which are important pharmacophores.

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and subsequent reductive elimination to form the desired C-N bond and regenerate the catalyst.[1]

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

The following generalized protocol is based on established procedures for the amination of related chloro-heterocycles.[8][9] The choice of ligand and base is crucial and often requires optimization for specific substrates.

Workflow for Buchwald-Hartwig Amination

Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.

Step-by-Step Methodology:

-

Reaction Setup: In a glovebox or under a strict inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., RuPhos, 4 mol%), and a strong base (e.g., LiHMDS, 2.5 equiv.) to a dry Schlenk flask. Add 6-chloro-1-methylpyridin-2(1H)-one (1.0 equiv.).

-

Solvent and Amine Addition: Add anhydrous dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the substrate. Add the desired primary or secondary amine (2.5 equiv.) to the reaction mixture via syringe.

-

Reaction: Seal the Schlenk flask and heat the mixture to 110 °C in a preheated oil bath with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may require 24-36 hours for completion.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully quench the reaction with a saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the 6-amino-1-methylpyridin-2(1H)-one derivative.

Applications in Drug Discovery and Development

The 6-substituted-1-methylpyridin-2(1H)-one core is a key feature in a number of compounds with interesting biological activities, highlighting the importance of 6-chloro-1-methylpyridin-2(1H)-one as a synthetic intermediate.

Glycogen Synthase Kinase-3 (GSK-3) Inhibitors

GSK-3 is a serine/threonine kinase that has been implicated in a range of diseases, including neurodegenerative disorders, bipolar disorder, and diabetes.[8][10] A novel series of 6-aryl-pyrazolo[3,4-b]pyridines has been identified as potent inhibitors of GSK-3.[11] The synthesis of these compounds can be envisioned through a Suzuki-Miyaura coupling of a suitably functionalized 6-chloropyrazole with an appropriate boronic acid, or by constructing the pyrazolo[3,4-b]pyridine core from a 6-aryl-pyridinone precursor, which itself can be derived from 6-chloro-1-methylpyridin-2(1H)-one.

Potential Therapeutics for Alzheimer's Disease

Derivatives of 6-chloropyridone have been investigated as potential treatments for Alzheimer's disease. "6-Chloro-pyridonepezils," which are hybrids of chloropyridine and donepezil, have been designed and synthesized as dual acetylcholinesterase (AChE) inhibitors. These compounds have shown potent inhibition of human AChE, with one derivative being equipotent to donepezil. The synthesis of these molecules involves the reaction of a dichloropyridine derivative with a suitable amine, showcasing the utility of the chloro-substituent in C-N bond formation.

GABA Receptor Modulators

The GABAergic system is a major inhibitory neurotransmitter system in the central nervous system, and modulation of GABA receptors is a key strategy for the treatment of anxiety, epilepsy, and other neurological disorders. While direct synthesis of known GABA receptor modulators from 6-chloro-1-methylpyridin-2(1H)-one is not explicitly detailed in the readily available literature, the pyridinone scaffold is present in molecules that interact with GABA receptors. The ability to introduce diverse substituents at the 6-position of the pyridinone ring via cross-coupling reactions makes 6-chloro-1-methylpyridin-2(1H)-one a valuable tool for generating novel libraries of compounds for screening as GABA receptor modulators.

Conclusion

6-Chloro-1-methylpyridin-2(1H)-one is a highly valuable and versatile building block in modern organic synthesis. Its amenability to palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Buchwald-Hartwig reactions, provides a robust and efficient platform for the synthesis of a wide array of 6-substituted-1-methylpyridin-2(1H)-ones. The prevalence of this scaffold in biologically active molecules, including potential therapeutics for neurodegenerative diseases, underscores the importance of this building block in drug discovery and development. The methodologies and insights presented in this guide are intended to empower researchers to fully exploit the synthetic potential of this privileged heterocycle.

References

-

Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 2007 , 46(32), 6138-6141. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, 29 March 2025. [Link]

-

Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

PubMed. Synthesis, pharmacological assessment, and molecular modeling of 6-chloro-pyridonepezils: new dual AChE inhibitors as potential drugs for the treatment of Alzheimer's disease. [Link]

-

ChemSynthesis. 6-amino-1-methylpyridin-2-one - C6H8N2O, density, melting point, boiling point, structural formula, synthesis. [Link]

-

Scribd. Synthesis & Activity of 6-Phenylpurines. [Link]

-

PubChem. 2-Chloro-1-methylpyridinium iodide. [Link]

-

PubMed Central. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. [Link]

-

MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

-

MDPI. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. [Link]

-

PubMed. 6-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3). [Link]

-

PubMed. Synthesis and cytostatic activity of substituted 6-phenylpurine bases and nucleosides: application of the Suzuki-Miyaura cross-coupling reactions of 6-chloropurine derivatives with phenylboronic acids. [Link]

-

PubMed Central. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models. [Link]

-

Royal Society of Chemistry. A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560). [Link]

-

National Center for Biotechnology Information. Discovery of Potent and Highly Selective Inhibitors of GSK3b. [Link]

-

Chemsrc. DIMETHYLPROPYLAMINE | CAS#:926-63-6. [Link]

-

National Institutes of Health. 1-[(2-Chloro-8-methylquinolin-3-yl)methyl]pyridin-2(1H)-one. [Link]

-

SpectraBase. 6-Chloro-4-methyl-2(1H)-quinolinone - Optional[13C NMR] - Chemical Shifts. [Link]

-

PubMed. [2-Chloro-1-methylpyridinium iodide. A suitable reagent for peptide synthesis]. [Link]

-

ResearchGate. 2‐Chloro‐1‐methylpyridinium Iodide. [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 6-Methylpyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rose-hulman.edu [rose-hulman.edu]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Read High-Impact Highlights from Organic Letters [axial.acs.org]

- 11. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of 6-Chloro-1-methylpyridin-2(1H)-one derivatives

An In-depth Technical Guide to the Biological Activity of 6-Chloro-1-methylpyridin-2(1H)-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-chloro-1-methylpyridin-2(1H)-one scaffold represents a privileged heterocyclic structure in medicinal chemistry, serving as a versatile core for the development of novel therapeutic agents. Derivatives of this compound have demonstrated a broad and potent spectrum of biological activities, positioning them as promising candidates for drug discovery programs. This technical guide synthesizes the current understanding of these derivatives, focusing on their anticancer, antiviral, and antimicrobial properties. We will explore the underlying mechanisms of action, present key structure-activity relationship insights, and provide detailed experimental protocols for their biological evaluation. The information is structured to provide researchers and drug development professionals with a comprehensive and actionable resource for advancing the therapeutic potential of this chemical class.

Introduction: The Pyridinone Core in Medicinal Chemistry

Pyridinone and its derivatives are a significant class of heterocyclic compounds that form the structural basis for numerous pharmaceuticals.[1] The pyridinone ring system is an attractive scaffold for drug design due to its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, with biological targets. The introduction of specific substituents onto this core can modulate its physicochemical properties and biological activity. The focus of this guide, the 6-Chloro-1-methylpyridin-2(1H)-one moiety, combines several key features: the electron-withdrawing nature of the chlorine atom at the 6-position often enhances biological potency, while the N-methylation at position 1 can improve metabolic stability and cell permeability. These characteristics have enabled the development of derivatives with diverse and significant pharmacological profiles.

Spectrum of Biological Activities

Derivatives based on the 6-Chloro-1-methylpyridin-2(1H)-one scaffold have been investigated for a range of therapeutic applications. The primary areas of interest include oncology, virology, and microbiology, where these compounds have shown considerable promise.

Anticancer Activity

A substantial body of research has highlighted the potential of pyridinone derivatives as anticancer agents.[2] These compounds have been shown to exhibit potent cytotoxicity against a variety of human cancer cell lines.

Mechanism of Action: Multi-Targeted Approach

The anticancer effects of these derivatives are not attributed to a single mechanism but rather a multi-pronged attack on cancer cell proliferation and survival.

-

Disruption of Microtubule Dynamics: A primary proposed mechanism involves the interference with microtubule polymerization.[3] Microtubules are essential components of the cytoskeleton, critical for cell division (mitosis), intracellular transport, and maintenance of cell shape. By destabilizing microtubule dynamics, these compounds can induce cell cycle arrest, typically at the G2/M phase, leading to programmed cell death (apoptosis).[3]

-

Inhibition of Kinase Signaling Pathways: Certain pyridinone derivatives function as kinase inhibitors. The PI3K/Akt/mTOR pathway, a critical signaling cascade that promotes cell survival and proliferation, is a key target.[4] Inhibition of this pathway can halt tumor cell progression and induce apoptosis. Molecular docking studies have also suggested that derivatives can target other kinases, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and Pim-1 kinase.[5][6]

-

Induction of Apoptosis: Ultimately, the disruption of cellular processes by these derivatives converges on the induction of apoptosis. Evidence suggests the involvement of the intrinsic mitochondrial pathway, characterized by the activation of caspase cascades (e.g., caspase-3/7), which are the executioners of programmed cell death.[6][7]

Quantitative Data: Cytotoxicity Profile

The anti-proliferative activity is often quantified by the half-maximal inhibitory concentration (IC₅₀), representing the compound concentration required to inhibit 50% of cancer cell growth.

| Derivative Class | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |

| N-substituted 6-chloro-1H-benzimidazoles | Multiple Lines | 1.84 - 10.28 | [8] |

| 6-amino-2-pyridone-3,5-dicarbonitriles | Glioblastoma | Potent Activity | [2] |

| 6-fluoro-4-hydroxy-1-(2-phenylthiazol-4-yl)-quinoline-2(1H)-one | A549 (Lung) | 397.56 | [5] |

Antiviral Activity

The pyridinone scaffold is a well-established pharmacophore in antiviral drug discovery, most notably in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment.[1][9]

-

Anti-HIV Activity: Pyridinone derivatives have been designed as potent NNRTIs.[1] These molecules bind to an allosteric pocket on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents the conversion of viral RNA into DNA.[9]

-

Anti-Influenza Activity: Certain 5-chloro-3-hydroxypyridin-2(1H)-one derivatives have been identified as inhibitors of the influenza PA endonuclease, an essential enzyme for viral replication.[1]

-

Anti-SARS-CoV Activity: Nucleoside analogues incorporating a 6-chloropurine moiety, structurally related to the pyridinone core, have demonstrated efficacy against the SARS-CoV virus. The chlorine atom at the 6-position was found to be important for the antiviral activity.[10]

Antimicrobial Activity

Derivatives of the broader chloropyridine class have shown significant potential in combating bacterial and fungal pathogens, addressing the critical need for new antimicrobial agents due to rising drug resistance.[11][12]

-

Antibacterial Action: 6-Chloro-pyridin-2-yl-amine derivatives have demonstrated activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Xanthomonas campestris, Escherichia coli) bacteria.[11]

-

Antifungal Action: These same derivatives, along with others, have been screened for activity against pathogenic fungi like Fusarium oxysporum and Candida albicans.[11][13] Hydrazine-based pyridinone derivatives, in particular, have shown potent fungicidal effects against C. albicans.[13]

Quantitative Data: Antimicrobial Potency

The minimum inhibitory concentration (MIC) is the standard measure for antimicrobial activity, representing the lowest concentration of a compound that prevents visible microbial growth.

| Derivative Class | Pathogen | MIC (µg/mL) | Reference |

| Benzylidenehydrazinylpyridinium salts | Staphylococcus aureus | 16 - 32 | [14] |

| Benzylidenehydrazinylpyridinium salts | Escherichia coli | 256 - 512 | [14] |

| Benzylidenehydrazinylpyridinium salts | Candida albicans | 32 - 1,024 | [14] |

| Sesquiterpenoids (for comparison) | S. aureus / C. albicans | 4.0 - 32 | [15] |

Experimental Protocols & Methodologies

The evaluation of the biological activity of 6-Chloro-1-methylpyridin-2(1H)-one derivatives requires a series of robust and validated in vitro assays.

Protocol: Cell Viability (MTT) Assay for Anticancer Screening

This protocol determines the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.[3]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.

-

Compound Treatment: Prepare serial dilutions of the test derivatives in the complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Treatment Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, protected from light.

-

Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Cell Cycle Analysis via Propidium Iodide Staining

This protocol determines the effect of a compound on cell cycle progression by quantifying the DNA content of cells.[4]

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle via flow cytometry.

Step-by-Step Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for a defined period (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Transfer to a centrifuge tube and wash twice with cold phosphate-buffered saline (PBS).

-

Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase (G0/G1, S, G2/M).

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex experimental processes and biological pathways.

Caption: High-level workflow for the discovery and characterization of novel pyridinone derivatives.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by pyridinone derivatives.

Future Perspectives and Conclusion

The 6-Chloro-1-methylpyridin-2(1H)-one scaffold is a highly promising platform for the development of new therapeutic agents. The diverse biological activities, spanning anticancer, antiviral, and antimicrobial applications, underscore its versatility in medicinal chemistry. The existing body of research provides a strong foundation for future work.

Future research should focus on:

-

Lead Optimization: Systematic modification of the core structure to enhance potency and selectivity for specific biological targets while minimizing off-target effects and toxicity.

-

Advanced Mechanistic Studies: Elucidating the precise molecular interactions with their targets through techniques like X-ray crystallography and advanced biochemical assays.

-

In Vivo Evaluation: Progressing the most promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

References

- Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. (2025). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2ReaTD79Yx3EH4r5eYBN-4ghdKa8tHUdGtJ1ExLr_0FAJ1fpr0sWWqRowBPoDCkwFIGUOy4fMrBizqgLdaxu6PzZDkqw3eSGdWgSyyukk28FJ0nMU6WzetH_AdrXs7o0M9f8zPRYs249jb984hwc-MsjqNQfpm2nICFrj98_g64lcX4UyH0XN53nI6PaJGvwrQWVo7qtkhIkabJCBoYCwX6C-dHMmQohQ-2M7IhVTJSomosnqURPA9wqitGA0AbhQ7m4=]

- Toxicity and Antimicrobial Activity of 6-Chloro-2,4-Diamino Pyrimidine. (2015). Basrah Journal of Veterinary Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeaXqd6G2C89HCGGTUCmppyydzyh6mnZauqgfttTJoWaO2MjDjpw6R2UHBEshCtkt-6quGXvAf7eatMvtgTU6L8zntZSjWH852tLnKhcSNWiDhIRPJEft1SoPtRc2pWUmnaHyjr3QQjU4wcGksSOF6-BIZB-_98lqcUdC8h_rgJaSi3KbyiSngNc8E1GT2wQkaww==]

- Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUT41Vmcn6eq6XFX56O8E2W-JvDVdlv9m-lmQ4BYOSgKZl0KE1UhyChakiLlwcDMg9vaQRrduxpU8xVh6pYnlvkyFG9zr61hrRFuZFWI1T9RouAvAjJK3xxF2zB4TzfJnJ7dOFA29SYCqD_99VSxPX2uKGs717bt36dKI=]

- 6-Amino-5-chloro-1-methylpyridin-2(1H)-one. ChemScene. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-SW_FULYNOyyqAi4vurojlWcoaX_HIJSiPKQR9qeFSEBEgAYjZ-v6nKFzIKhHY_M5aPp9G2ERK8p905zxxvIrXjjjPbZI0I52je1JJE0CO6jGeaLyt0gsb-KIwj-He1N6vIgN4A==]

- Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkuc9LmB6t1m-a595P2fcCMPHduxuO1Z5PT2kXy9GPTbFv6Asr2f80SnTxZ-BG6uSzvjpqtLMHeYpVaEWv6HiE9QzXzxT_J2erRsvlwgppZ9CSrFyuCjPuz2K3KjYlfa92L1r6p02i3BYa3Q==]

- Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsRXngAFXB3tvV_ELZ70Z5gAWCd8tCvDT7S4sg1ncge18SfPjH9i4IMkvqeWTZNizb311WPFFl5pu7oW8yCT2gOhZJaxwABhF1JcsT8Z2_gPnQGHM5bLr1a3-d31ZY4e77]

- One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (2021). RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEH8Crm0pvU5L1DtmVra0IO_skh-KdLn7ZPB_Cni2Gq5AGnYEaCuqINoOJYiAXgelJTukfoAnkPth5uwwxFpkLMbaDRPBvH02Faf8Ndfr3zeflN9aSzwQvO2Mzylujx9GUKbNV7BUqnCzObA-MjQDF_dzYyAbah6IXTv08=]

- Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. (2006). PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtno8b1uq71-5202qiosoRdpK2XKAdm2x-41a2cVI-ufl5bIUZKTOT_fA-VY1xExTbAVVahKlku-agdk_8YlM44bMi9V8LU3Eqh2ZKG1BXuKOTexXp0li4jKyObrBOKm8ieZmP4a9hlYNDiw==]

- The discovery of 6-[2-(5-chloro-2-{[(2,4-difluorophenyl)methyl]oxy}phenyl)-1-cyclopenten-1-yl]-2-pyridinecarboxylic acid, GW848687X, a potent and selective prostaglandin EP1 receptor antagonist for the treatment of inflammatory pain. (2007). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE08UzsbxER8OkL8X3QuoqiUBimOIlarCvEIK_m4UcPst_Hz5ODh7h3d3qP2o1qtFM_iHh5OVeflG2cTlj3NpNKr2Zd3TJWnyP4zBIyrwlucq1tRI24HApLaJizwqkNTd1qcrQ=]

- The Core Mechanism of 6-Chloroindole in Cancer Cells: A Technical Guide for Researchers. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpMAV-oiiH01kesl_UH04A06FECTnErQycnMjW1z0MpwNO6ZTzGYnBipuMJP7xvpSWdR_KYhA7Dl0SALpjqE0YjXPfCh-oGBgsmDHpDOfKevywADuJMoqHHXlvJ38VQhzsMN8V_wfWvjQlW8RSpM-cq06wrMfy35Pm5p0tha8orh2ILq2V1LSxOeKBtCbTgHQJ7zLnQVq5_5SGs9KLfE-qMBRvks3aL4CsREiS58IGNSf2]

- The Emerging Role of 6-Chloroquinoline in Oncology: A Technical Guide to its Potential Applications in Cancer Research. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkNM71Ea4i1lc-BIFIX3ldXvpu1u_EKtq9cvQ7XEaTBdEZe3MzY7Q5IuFH9iQmvd-YZvgBgHml_E0THAjRsTR3dBJEfgrXvVl3Z698WjR72FptOyr6suUkcPaZ3fhxfh6vdXMGaExTQfSKEMBnEK3t_MYaBikYnPxpGVsRKd0JG7jc2Qv0GgncuYdP4Y07bQ6huSLF6_EIR6ORq_Oh2JCJtxRmKzoyGCX7g6PqTPkTL2SHyz55uCgRyX-AFKpDLuWCDaSrp82ZKkX7twCv1dFtdPI=]

- Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative. (1996). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCRstJr-it5a0BZSIDl-t3S0MiT8_sPzkJsN8aGh8W7VWs5VywLwX854u_gif3mC421L33oR1uSuBOvQl_yJJt_R69Pln1SOTuJ3RjyhBkTssaaRfpmfzcDCOc4Tpj4GuvyA==]

- Synthesis and characterization of 6-chloro-2 (1H)-pyridinol. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdwMnXia9CvejmmTVQCY4a4k19n-ErcCiyRsC1KppkeLKDO7bZnTrmU9I5_xItAHwb40cDVFlNvVMTGgUphumMxioC54tXjfHokTLom8lx-XCYYS9p6cZen995M7c3CBVPGYT7WRHCERRowBm2EN3D8hzmiDe7kWz67ym7aGg-NM9fGAUYh_RK4rcrz0Of0ikgGZdzEry7J7XiU1B5F8H8_nQvwkZP]

- #94 Design, synthesis and characterization of a series of 6-substituted-4-hydroxy-1-(2-substitutedthiazol-4-yl)quinolin-2(1H)-one derivatives and evaluation of their in-vitro anticancer and antibacterial activity. (2022). Journal of Pharmaceutical Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgj3sgv1bWMG_HfmCyKunNA9uSP4aSLzmWGIxtO1n-eaLpeZvOfemyosTJEwk69dhTj67FZSLzgdP2ZyVdTMMpDZc-22GXAN-vlyrXpCxlH3YqWJkLFZly6DxTaA-MW3tmzuJEi3GmZGIwTGm-6bAkhvQDgg==]

- Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdXFHNIyoIRBcRww6tedcO_AU72BG4zn1G9P2cEptKlvEdje3qkkt4IQFhBI0mjQkKoJi42zLQXU-M9lE_seRSrgSFHbiR5c5b-mpWSux6vqro_h-calFaA_p4WRVlU4xxVoQm9zhSCQ9ClQ==]

- Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (2023). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAQL522mheeboT6-CSYq62vkSoCnGmINVDghUuxkpjt5H_I_Rduro_wlrUB5AZMa25bpIcOx1kteEnGi8HM2cADusgO6iV1m9J7gGmKKrRb3WpXVvv4M5p-LHEWRNMxJKIJtI=]

- Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDFuVFZMq1xg6bxK8embzejgiSI6qciDdT3PPXdC4KCL5is4C8n1H-7SoFszVqOgB9JiWSWEVXomceYtDjmZ6b_twOGvDt9vLz1I4az9fgs4kGwTCK9b7k54N4rB-WcIjXf4H7_VgrxAlzTYQ=]

- Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. (2023). MDPI. [https://vertexaisearch.cloud.google.

- Synthesis of Potential Antiviral Agents for SARS-CoV-2 Using Molecular Hybridization Approach. (2022). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbtJB2va7cHcfgSV6qgqu-lVUkAdJ8O2T4v6DgccPK6WdP9b9PVvFlG4mMhdJWcVDi7o9GxU838bs9XGDGt1M8FF0l0VxnPxV9fL6wrD8GqavwxCirfTpiEo_4xWNSB1hxNFw=]

- Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity. (2022). National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUxr3gUes7GzVWUfXE57KCy_fQ95DLzGrfwoczZuL3kOXAQqyEjSLCz_ndOUvhat0SEHu6bwgcuNQHmvdr68r5v7k75I3KQUuLQAIehK38uXhLyy0tZVQFvfU6EuEfPuYOEIjUjRJ4yQ6bUg==]

- Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. (2021). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_KX1La_ZDQjEg3YcMtozvBt0y9D2XcV4GMmp0FfGcTXAAA5pDSvv00UrWX2TPdDdXIX1BS8Im4sKQnCNbJ9s3mO9gnOx8YVcN4o0QZSRqQP5TmhZWTSiWUQRKoctibmd4dlmNUxgjKjI8xs7xnjQEkNd5TpfQPoADD6v9D1Ab311i7rovKEfJ-QV2kWc6Wcdm8Skz6ltJ-LFqXRaIjo472LxG66ywvnXFv4B17kJKlBGfATZluxERy3Au8Fh4ZESHE2YjEXc_7HdofsSz36BGUwTacrDXceIafgK_iNRK4aj3QVt6FCmHp5CPAx6mbElmk75KnNGCikFqolbwkSkcOIWYPfb3JNbJUmFtrNtx-w==]

- In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. (2015). Annex Publishers. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXJpxagrwnoYC9c8Q0wLR9QkL8MSp46lHOs_cSuJy-8R1xfrDbt2sRUJtZ6o3z5OFeOjTixvZeA-q--rWI71QHcWV5z0Zv8ZgcbhS8LO_TlBPDp32Dj_sKYBVvA080lFaUPPQQaMnTEstSTo1xumUEnDtpSB0VYS8Z8g9Cd5mKcKjic1JeqOIP-sz_TSpSaPUUK-9GsQE1xI_dyWK8ULWGfuY32vqzfVHjn-H6d6oIRHdg5XhHV9dyXzPQ73GwXDxOdth2SM2Ksn21f8aCzpqN]

- Discovery of 2-pyridone derivatives as potent HIV-1 NNRTIs using molecular hybridization based on crystallographic overlays. (2014). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-p6xWngBDHERdrQrhVeIr5y-U6UasNb_MmOG3QuCIXZzzqOLndHNaAAmBAJ8UI4NeXftMtnAUvKOv-1V3SxliPTMnUVUSZGx257VxawEnmhEZXJ4bMIudnHYRQhAFqxHZRBU=]

- Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses. National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsu7ACRTOIncvty9DnUSagcSbjHRQ3Sga7djZsSfa8JPcZUskjDE6YdUcavb7_EHDqPD0OOms-FJkn6M1SnrwBrC3iKyikIDU0xX9EdW1xPX5FH33loUkGZz-5y10c2viF_MKTdRhUgl3QwA==]

- Synthesis and Antimicrobial Activity of Some Pyridinium Salts. (2009). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRZm46UOztiP2gueWXOZxi0r6bvgXcpVYhjH3qj-ql0jO9Mu_yW8hM09obhCX-xuAs3yuE5hM-mdEExkBlMyHUK97TXLSF35CZRdUDXqqxqJKqIDFzO2pPPpUoT7yAr5HsYn1cH6ipoJdN-YgpWshntpjXbeOxUyZg07bHYcfi5-mBWUtRD93nbrIrgEmyLvytIa1hM8icdXPsOly0a7BjPVGYsdipdMZp]

- Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. (2021). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGelWwmHKuaNSV8DPUFYd96WCpbXfrQ1JhiG-wyeTbq3evqvCp7cRzRwNRxEdZz6ujgjCdiXnx3-3Ie5QADZRrtoHwSa09npwynpX25jV7WFMMb2XXqaDdDmhi7rKsMozfaqW5fMC_6BEWiWC-zw_4JO7AVzvBQtm5_QvMkL8k-vCrAuJygVjXfjGu6dTMI1nUIkOUV9IPT4OiovHY0JkMvhN_Rzy5wJ83rs_3RRwyb9RoZbW7v7tKjl3btNW2rpo_YUtMBb2neErzFTuUl7SwNhbJaP_9qErQp3Y-ApLcejtUZCIyr6L00yhuPhz5OuC1R-XZUbVp7YvMAPv9l7DjNInRlKphDuXSQwZTPMXQqmvcCZ8w=]

- 2-Chloro-1-methylpyridinium iodide, 97%. Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqwuPjoJiTLGGs5V1KOkYLEKqoUbI-pxajxRO4ff_cKGW82l1I621mB8j7FUJoqzERVasUxtvMh6gHWfQasA1MT5s5bPRs_BK-u8tmUn2Z50rJVV-WmwdbrUreeIY9o_1wvDj-byZKsYyhb8FJmavTdPrp1JF21HuONjdIDL5sC9ejwDOPB3rb5CQ5HCyAXyixqnOKZpt-Vh6m-_672BbYSUQ=]

Sources

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.vensel.org [pubs.vensel.org]

- 6. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Discovery of 2-pyridone derivatives as potent HIV-1 NNRTIs using molecular hybridization based on crystallographic overlays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. annexpublishers.com [annexpublishers.com]

- 13. Antifungal Properties of Hydrazine-Based Compounds against Candida albicans [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 6-Chloro-1-methylpyridin-2(1H)-one in Modern Medicinal Chemistry: A Technical Guide

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of contemporary drug discovery, the relentless pursuit of novel molecular entities with enhanced therapeutic profiles is paramount. Within this pursuit, certain chemical scaffolds emerge as "privileged structures" due to their inherent ability to interact with a multitude of biological targets, offering a fertile ground for the development of new therapeutics. The pyridin-2(1H)-one core is a prominent member of this esteemed class of compounds. Its unique electronic and structural features, including the capacity for hydrogen bonding and bioisosteric replacement of other functional groups, have cemented its importance in medicinal chemistry. This guide focuses on a particularly valuable derivative: 6-Chloro-1-methylpyridin-2(1H)-one . The strategic placement of a chlorine atom at the 6-position and a methyl group on the nitrogen atom imbues this molecule with a distinct reactivity profile, making it a highly versatile intermediate for the synthesis of a diverse array of biologically active compounds. This document will provide an in-depth exploration of the synthesis, reactivity, and, most importantly, the potential applications of 6-Chloro-1-methylpyridin-2(1H)-one in the design and development of next-generation therapeutics.

Core Attributes of the 6-Chloro-1-methylpyridin-2(1H)-one Scaffold

The utility of 6-Chloro-1-methylpyridin-2(1H)-one in medicinal chemistry stems from a confluence of its structural and electronic properties. The pyridinone ring itself is a bioisostere for various functional groups, including amides and phenols, and can engage in crucial hydrogen bond interactions with biological targets. The introduction of a methyl group at the 1-position enhances its lipophilicity, which can be a critical factor in improving the bioavailability of drug candidates.

The chlorine atom at the 6-position is the lynchpin of this molecule's synthetic versatility. It activates the pyridinone ring for nucleophilic aromatic substitution (SNAr) reactions, providing a reliable handle for the introduction of a wide range of substituents.[1] This reactivity is crucial for building molecular complexity and exploring the structure-activity relationships (SAR) of potential drug candidates.

Synthesis of 6-Chloro-1-methylpyridin-2(1H)-one: A Step-by-Step Protocol

The synthesis of 6-Chloro-1-methylpyridin-2(1H)-one can be efficiently achieved through a two-step process starting from the readily available 2,6-dichloropyridine. The following protocol is a robust and scalable method for laboratory preparation.

Step 1: Synthesis of 6-Chloro-2(1H)-pyridone

This initial step involves the selective hydrolysis of one of the chloro groups of 2,6-dichloropyridine.

Reaction Scheme:

Caption: Hydrolysis of 2,6-dichloropyridine to 6-chloro-2(1H)-pyridone.

Experimental Protocol:

-

To a high-pressure reaction vessel, add 2,6-dichloropyridine.

-

Add an aqueous solution of sodium hydroxide (NaOH).

-

Seal the vessel and heat to a temperature of 150-170 °C. The reaction is typically monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for the disappearance of the starting material.

-

After completion, cool the reaction mixture to room temperature and carefully neutralize with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 7.

-

The product, 6-chloro-2(1H)-pyridone, will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired product.

Step 2: N-Methylation of 6-Chloro-2(1H)-pyridone

The second step involves the methylation of the nitrogen atom of the pyridone ring.

Reaction Scheme:

Sources

In-depth Technical Guide: 6-Chloro-1-methylpyridin-2(1H)-one Safety, Handling, and Disposal

A Note on Current Data Availability

As a Senior Application Scientist, providing comprehensive and verifiable safety information is paramount. Despite a thorough search for a complete Safety Data Sheet (SDS) for 6-Chloro-1-methylpyridin-2(1H)-one (CAS No. 17228-63-6), a detailed and authoritative document from a primary manufacturer or regulatory body could not be readily located through available public resources. The information presented in this guide is therefore synthesized from product listings and basic safety data provided by chemical suppliers. This guide is intended to provide a foundational understanding of the potential hazards and recommended precautions. It is imperative that users of this chemical compound procure a complete and official Safety Data Sheet from their supplier before handling, storage, or disposal. The absence of comprehensive data necessitates a highly precautionary approach.

Hazard Identification and Classification

Based on available supplier information, 6-Chloro-1-methylpyridin-2(1H)-one is classified as a hazardous substance. The primary concerns revolve around its potential to cause harm upon ingestion and its irritant properties to the skin and eyes.

GHS Classification Summary Table

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation. |

GHS Pictograms:

Signal Word: Warning

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

First-Aid Measures: An Emergency Response Protocol

The following first-aid measures are based on general principles for handling hazardous chemicals and should be confirmed with the official SDS. Immediate and appropriate action is crucial in mitigating potential harm.

-